2,2-Dinitropropyl methyl ether
Description
2,2-Dinitropropyl methyl ether (CAS name: 2,2-dinitro-1-methoxypropane) is a nitroplasticizer with structural and functional similarities to components used in plastic-bonded explosives (PBXs), such as PBX 9501 . Its molecular structure features a geminal dinitro group (–NO₂) on the central carbon of a propane backbone, with a methoxy (–OCH₃) substituent. This configuration contributes to its energetic properties and susceptibility to decomposition via pathways like HONO (nitrous acid) elimination, yielding gaseous products such as CO, CO₂, NO, and N₂O at temperatures as low as 48–64°C . Computational studies suggest that its decomposition mechanism involves both low-temperature HONO elimination and high-temperature NO₂ scission, with energy barriers consistent with experimental thermogravimetric data .
Properties
Molecular Formula |
C4H8N2O5 |
|---|---|
Molecular Weight |
164.12 g/mol |
IUPAC Name |
1-methoxy-2,2-dinitropropane |
InChI |
InChI=1S/C4H8N2O5/c1-4(3-11-2,5(7)8)6(9)10/h3H2,1-2H3 |
InChI Key |
CVORJPCTVFLVMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key compounds for comparison include:
- Bis(2,2-dinitropropyl) acetal/formal (BDNPA/F) : A eutectic mixture (50/50) used as a nitroplasticizer in explosives and propellants .
- 1,2,4-Butanetriol trinitrate (BTTN) : A high-energy plasticizer with three nitrooxy groups .
- Bis(2,2-dinitrobutyl) formal (BDNBF) : A derivative with longer alkyl chains, offering improved stability over BDNPA/F .
- 2,2-Dinitropropyl acrylate (DNPA): A monomer for synthesizing energetic polymers .
Thermal Stability and Decomposition
- This compound exhibits lower thermal stability compared to BDNPA/F and BTTN, initiating decomposition at milder temperatures. Its gas-phase degradation products align with those observed in nitroplasticizer aging studies .
- BDNPA/F degrades via NOx radical release, which is mitigated by antioxidants like PBNA. However, hydrolysis under humid conditions generates 2,2-dinitropropanol, a destabilizing byproduct .
- BTTN and BDNBF demonstrate superior thermal resilience due to stabilized nitrate ester groups and longer alkyl chains, respectively .
Research Findings and Implications
Decomposition Mechanisms: this compound’s low-temperature HONO elimination contrasts with BDNPA/F’s NOx-driven degradation, highlighting divergent stabilization needs . Antioxidants like PBNA are critical for BDNPA/F but ineffective for this compound, which lacks analogous radical-scavenging pathways .
Synthetic Feasibility :
- BDNPA/F production via chlorination-nitration routes is scalable, whereas this compound synthesis is less industrialized, limiting its adoption .
Performance Trade-offs :
- While this compound simplifies formulation in PBX-like systems, BDNPA/F and BTTN offer better energy-stability balances for advanced propellants .
Preparation Methods
Procedure:
-
Reactants :
-
Reaction Conditions :
-
Mechanism :
Acid-catalyzed nucleophilic substitution, where methanol attacks the protonated hydroxyl group of DNPOH, releasing water. -
Workup :
Base-Mediated Alkylation with Methyl Iodide
This method employs methyl iodide (MeI) as the methylating agent under basic conditions, suitable for large-scale production.
Procedure:
-
Reactants :
-
Reaction Conditions :
-
Mechanism :
SN2 displacement where the alkoxide ion (DNPOH⁻) attacks methyl iodide. -
Workup :
Hydrolysis of Bis(2,2-dinitropropyl) Formal (BDNPF)
BDNPF hydrolysis under acidic conditions generates DNPOH, which is subsequently methylated.
Procedure:
-
Reactants :
-
BDNPF (1 mol).
-
Hydrochloric acid (HCl, 2–5 M).
-
-
Hydrolysis Conditions :
-
Intermediate Isolation :
-
Methylation :
Follow acid- or base-mediated methods (Sections 1 or 2).
Comparative Analysis of Methods
| Method | Catalyst | Temperature | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Acid-catalyzed methylation | H₂SO₄/HCl | 0–30°C | 70–76% | Solvent-free, high yield | Corrosive catalysts, strict pH control |
| Base-mediated alkylation | NaH/K₂CO₃ | 0–25°C | 60–65% | Scalable, minimal byproducts | Requires anhydrous conditions |
| BDNPF hydrolysis + methylation | HCl/NaOH | 5–20°C | 50–55% | Uses stable precursors | Multi-step, lower yield |
Applications
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,2-dinitropropyl methyl ether, and how can researchers optimize reaction yields?
- The compound is synthesized via nitration and oxidation steps. For example, nitration of intermediates like (2-fluoro-2,2-dinitroethoxy)-acetone oxime followed by oxidation with hydrogen peroxide yields derivatives such as 2-fluoro-2,2-dinitroethyl 2,2-dinitropropyl ether . Optimization involves controlling nitration conditions (e.g., temperature, nitric acid concentration) and ensuring complete oxidation of nitroso intermediates. Yields depend on stoichiometric ratios and purification methods (e.g., recrystallization or column chromatography).
Q. What spectroscopic and thermal characterization methods are critical for verifying the structure and purity of this compound?
- FTIR : Identifies nitro (─NO₂) and ether (C─O─C) functional groups. For example, nitro groups exhibit strong absorption at ~1550 cm⁻¹ .
- ¹H/¹³C NMR : Confirms molecular connectivity. Methyl ether protons typically resonate at δ ~3.3 ppm, while dinitropropyl groups show distinct splitting patterns .
- DSC/TGA : Assess thermal stability. Decomposition exotherms and mass loss profiles (e.g., onset temperatures) are critical for safety evaluations .
Q. What are the key safety protocols for handling this compound in laboratory settings?
- Ventilation : Use fume hoods to avoid inhalation of vapors/dust .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential sensitization .
- Storage : Keep in airtight containers away from ignition sources (e.g., sparks, static electricity) .
- Spill Management : Use non-sparking tools for cleanup and dispose of waste via approved hazardous material protocols .
Advanced Research Questions
Q. How do copolymerization reactions involving this compound affect the energetic properties of polymeric materials?
- Copolymerization with monomers like vinyl acetate or styrene introduces tailored energetic and mechanical properties. For example, free radical polymerization with azobisisobutyronitrile (AIBN) as an initiator adjusts glass transition temperatures (Tg) and oxygen balance. Higher dinitropropyl content increases density and detonation velocity but may reduce thermal stability .
Q. What computational methods are used to predict the decomposition pathways of this compound under thermal stress?
- DFT Calculations : Model bond dissociation energies (BDEs) to identify weak points (e.g., C─NO₂ bond cleavage).
- Reactive Molecular Dynamics (ReaxFF) : Simulate decomposition kinetics and intermediate formation (e.g., NO₂ radicals) .
- Experimental validation via TGA-FTIR or GC-MS correlates predicted pathways with observed gaseous products (e.g., CO₂, NOₓ) .
Q. How do structural modifications (e.g., fluorination) alter the stability and reactivity of this compound derivatives?
- Fluorination at the β-position (e.g., 2-fluoro-2,2-dinitroethyl derivatives) enhances thermal stability by increasing electron-withdrawing effects, which delay nitro group decomposition. However, fluorinated analogs may exhibit reduced solubility in polar solvents, complicating processing .
Q. What role does this compound play in the formulation of high-energy plasticizers, and how do its properties compare to BDNPA/BDNPF?
- While bis(2,2-dinitropropyl) acetal (BDNPA) and formal (BDNPF) are industry standards, this compound offers lower molecular weight and higher oxygen content, improving energy density. However, its volatility and hygroscopicity limit applications in solid propellants unless stabilized with additives like 2-nitrodiphenylamine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
